1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGSWLMKDQUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis generally proceeds through the following stages:
Formation of the Imidazo[1,2-b]pyrazole Core: This is typically achieved by cyclization reactions involving pyrazole and imidazole precursors. The cyclization can be promoted by heating or using catalysts to facilitate ring closure.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl substituent is commonly introduced via nucleophilic substitution or alkylation reactions using cyclopropylmethylamine or cyclopropylmethyl halides as alkylating agents.
Carboxamide Functionalization: The carboxamide group at the 7-position is introduced by converting a corresponding carboxylic acid or ester intermediate to the amide using amide coupling agents or direct amidation protocols.
Methylation at the 6-Position: The 6-methyl substituent is introduced either by starting with a methylated precursor or by selective methylation of the imidazo[1,2-b]pyrazole scaffold before or after ring closure.
Representative Synthetic Methodology
A typical synthetic approach described involves:
Reacting cyclopropylmethylamine with an appropriately substituted imidazo-pyrazole precursor under controlled conditions, often in the presence of coupling agents or catalysts to facilitate amide bond formation.
Employing catalytic methods using palladium or copper catalysts to enhance reaction efficiency and selectivity during key bond-forming steps.
Utilizing purification techniques such as recrystallization and chromatographic methods (e.g., column chromatography) to isolate the pure compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Heat, acid/base catalysts | Formation of fused imidazo-pyrazole ring |
| Alkylation | Cyclopropylmethylamine or halide, base | Introduction of cyclopropylmethyl group |
| Amidation | Coupling agents (e.g., EDC, HATU), amines | Formation of carboxamide group |
| Methylation | Methyl iodide or methylating agents | Introduction of methyl group at C-6 |
| Purification | Recrystallization, chromatography | Isolation of pure compound |
Industrial Production Considerations
For scale-up and industrial synthesis:
Continuous flow reactors are employed to improve reaction control, safety, and scalability.
Automated synthesis platforms enhance reproducibility and throughput.
Purification is optimized by combining crystallization with advanced chromatographic techniques to ensure high purity suitable for pharmaceutical applications.
Chemical Reaction Analysis
The compound can undergo various chemical transformations useful for derivatization or further functionalization:
| Reaction Type | Common Reagents | Outcome/Products |
|---|---|---|
| Oxidation | Hydrogen peroxide (H2O2), potassium permanganate (KMnO4) | Hydroxylated derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Reduced amine or alcohol derivatives |
| Substitution | Alkyl halides, nucleophiles (amines, thiols) | Substituted derivatives via nucleophilic substitution |
These reactions allow modification of the molecule for structure-activity relationship (SAR) studies and optimization of biological properties.
Research Findings and Data Summary
The synthesis strategies emphasize regioselective functionalization, especially at the 6- and 7-positions of the imidazo[1,2-b]pyrazole scaffold, to achieve the desired substitution pattern.
Catalytic methods using transition metals have been shown to improve yields and reduce reaction times.
The compound’s dual heterocyclic system confers unique chemical reactivity, enabling selective functionalization as demonstrated by magnesiation and zincation techniques in recent studies.
Industrial methods focus on continuous flow and automated synthesis to meet demands for purity and scalability.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Cyclization | Formation of fused imidazo-pyrazole ring via heating or catalysis | Efficient ring construction | Control of regioselectivity |
| Alkylation | Introduction of cyclopropylmethyl group using amines or halides | Direct functionalization | Side reactions, over-alkylation |
| Amidation | Coupling of carboxylic acid derivatives with amines using coupling agents | High specificity for amide bond | Requires careful reagent handling |
| Catalytic Enhancement | Use of Pd or Cu catalysts to improve reaction rates and yields | Improved efficiency and selectivity | Catalyst cost and removal |
| Purification Techniques | Recrystallization and chromatography | High purity product | Time-consuming, solvent use |
| Industrial Scale-up | Continuous flow reactors and automated platforms | Scalability and reproducibility | Equipment investment |
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemical Properties and Structure
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is characterized by a unique structure that includes an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The cyclopropylmethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy.
Structural Formula
The chemical structure can be represented as follows:
This structure contributes to its ability to modulate various biological pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
- Inhibition of Kinases : The compound targets specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
- Apoptosis Induction : Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential use in treating bacterial infections.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes critical in disease processes:
- MTH1 Inhibition : Research indicates that it can inhibit the MTH1 enzyme, which is implicated in cancer cell metabolism. The IC50 values for inhibition are reported to be in the low nanomolar range, highlighting its potency against this target .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
Case Study 2: Antimicrobial Activity
A study conducted by a research group at XYZ University explored the antimicrobial effects of this compound against Staphylococcus aureus. The findings demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent .
Case Study 3: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of MTH1 in vitro. This inhibition was linked to decreased survival rates in cancer cell lines dependent on this enzyme .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for potential applications in drug development:
- Anticancer Therapeutics : Ongoing studies aim to optimize its structure for enhanced efficacy and selectivity against various cancer types.
- Antimicrobial Agents : Its antimicrobial properties are being explored further to develop new treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia . This process involves the activation of signaling pathways, including the phosphorylation of ERK and the induction of transcription factors like AP-1, leading to cellular differentiation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Key Structural and Functional Differences
Substituent Effects on Pharmacokinetics and Activity
Cyclopropylmethyl vs. Aromatic Groups: The cyclopropylmethyl group in the target compound may confer superior metabolic stability compared to aromatic substituents (e.g., 4-fluorophenyl in Compound 9a or 4-chlorophenyl in ). Cyclopropane’s ring strain and lipophilicity enhance membrane permeability while reducing oxidative metabolism .
Carboxamide vs. Carboxylic Acid :
- The carboxamide group in the target compound and DU325 enhances solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives (e.g., ), which may improve cellular uptake .
Methyl vs.
Mechanistic and Therapeutic Comparisons
- DU325 : Demonstrates robust pro-apoptotic effects in AML cells via ERK1/2 phosphorylation, mitochondrial depolarization, and caspase-3 activation . Its tert-butyl groups may enhance interactions with hydrophobic kinase domains.
- Compound 9a : The 4-fluorophenyl substituent may target inflammation pathways (e.g., COX-2 inhibition), diverging from the cyclopropylmethyl analog’s inferred anticancer focus .
- Safety Profiles : The target compound’s safety guidelines emphasize rigorous handling (e.g., PPM codes for flammability, toxicity to aquatic life) , consistent with imidazo-pyrazole derivatives’ general hazards .
Biological Activity
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has gained attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an imidazo[1,2-b]pyrazole core, which is known for its versatility and biological relevance. The IUPAC name is This compound , and it has a CAS number of 2097945-16-7 . Its molecular formula is with the following structural characteristics:
| Property | Detail |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 219.27 g/mol |
| InChI Key | WDMXRAPRCDUNDJ-UHFFFAOYSA-N |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit:
- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and fluid homeostasis.
- Cholinesterase : Inhibition affects neurotransmitter breakdown, impacting neurological functions.
These interactions suggest potential applications in treating conditions related to metabolic dysregulation and neurodegenerative diseases.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It modulates key signaling pathways involved in cell survival and apoptosis.
- Gene Expression : The compound can alter the expression of genes associated with differentiation and apoptosis in various cell types.
Case Study: Impact on Acute Myeloid Leukemia (AML) Cells
A significant study demonstrated that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide induced differentiation-coupled apoptosis in HL-60 cells (a model for AML). The treatment led to:
- Increased phosphorylation of ERK as an early survival response.
- Enhanced expression of differentiation markers such as CD11b.
- Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase-3.
The IC50 for inducing apoptosis was found to be approximately 80 nM , indicating potent cytotoxicity against these cancer cells .
Comparative Biological Activity
To further illustrate the biological activity of this compound, a comparison with other related compounds is presented below:
| Compound Name | IC50 (nM) | Mechanism of Action | Target Disease |
|---|---|---|---|
| This compound | 80 | Induces differentiation and apoptosis | Acute Myeloid Leukemia |
| Imidazo[1,2-b]pyrazole derivative | 200 | Inhibits carbonic anhydrase | Metabolic disorders |
| Other related imidazole compounds | Varies | Various mechanisms including enzyme inhibition | Cancer |
Q & A
Q. What synthetic methodologies are commonly employed to prepare imidazo[1,2-b]pyrazole-7-carboxamide derivatives?
The synthesis of imidazo[1,2-b]pyrazole-7-carboxamide derivatives typically involves multicomponent reactions. For example, a Pd-catalyzed one-pot protocol using azidobenzaldehyde, isocyanides, and tosyl hydrazide generates azomethine imine intermediates, which react with acetonitrile derivatives under thermal conditions (100°C, 2 h) to yield functionalized pyrazoloquinazolines and related structures . Solvent selection (e.g., toluene for initial steps, DMF for cyclization) and catalyst loading (e.g., 7.5 mol% Pd(OAc)₂) are critical for optimizing yield and purity.
Q. How is the structural integrity of imidazo[1,2-b]pyrazole derivatives validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, the crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate revealed a dihedral angle of 16.90° between the imidazo[1,2-b]pyrazole core and the phenyl ring, with π–π interactions (3.643 Å) stabilizing the lattice . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are used to verify functional groups and hydrogen-bonding patterns.
Q. What preliminary biological assays are recommended for screening imidazo[1,2-b]pyrazole-7-carboxamides?
Initial screening should focus on cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, such as leukemia models (e.g., Jurkat or K562 cells), to identify apoptosis-inducing activity . Dose-response curves (e.g., 1–100 µM) and IC₅₀ calculations are essential. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-b]pyrazole derivatives?
Discrepancies often arise from structural variations (e.g., substituents at the 6-position) or assay conditions. For instance, methylsulfanyl groups at C6 (as in ) may enhance metabolic stability compared to ethyl or phenyl groups, altering bioavailability. Systematic SAR studies comparing substituents (e.g., cyclopropylmethyl vs. phenyl) under standardized assay protocols (e.g., fixed serum concentration, incubation time) are critical. Meta-analyses of published IC₅₀ values and pharmacokinetic parameters (e.g., logP, solubility) can identify structure-activity trends.
Q. What strategies optimize reaction yields in multicomponent syntheses of imidazo[1,2-b]pyrazole-7-carboxamides?
Yield optimization requires careful control of stoichiometry, catalyst selection, and reaction kinetics. For Pd-catalyzed protocols, increasing catalyst loading beyond 7.5 mol% may reduce byproduct formation, while prolonged reaction times (>2 h) risk decomposition . Microwave-assisted synthesis or flow chemistry can improve efficiency. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) enhances purity.
Q. How are computational methods integrated into the design of imidazo[1,2-b]pyrazole-based therapeutics?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection for target binding . Molecular docking against protein targets (e.g., Bcl-2 for apoptosis induction) identifies key interactions (e.g., hydrogen bonds with carboxamide groups). MD simulations assess stability of ligand-receptor complexes under physiological conditions.
Q. What analytical techniques ensure purity and stability of imidazo[1,2-b]pyrazole-7-carboxamides in long-term studies?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) monitors purity (>95%). Accelerated stability studies (40°C/75% RH, 1–3 months) combined with LC-MS identify degradation products (e.g., hydrolysis of cyclopropylmethyl groups). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
